N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide
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Overview
Description
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework that imparts high stability and resistance to metabolic degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The process includes steps such as reduction, hydrobromination, and dehydrobromination to achieve the desired product .
Industrial Production Methods
Industrial production of adamantane derivatives often employs catalytic processes to enhance yield and efficiency. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine or other oxidants have been explored . These methods aim to produce high-purity compounds suitable for further functionalization and application.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as hydrides.
Substitution: Includes nucleophilic substitution reactions where halides are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, hydrides for reduction, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .
Scientific Research Applications
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and interact with cellular components . This interaction can disrupt enzyme activity, inhibit viral replication, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as:
1-aminoadamantane: Known for its antiviral properties.
1,3-dehydroadamantane: Utilized in organic synthesis and materials science.
Adamantanecarboxylic acid derivatives: Used as intermediates in the synthesis of various functionalized adamantane compounds.
Uniqueness
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide is unique due to its specific structural features, which combine the adamantane core with a piperidine ring and a fluorobenzamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O2/c25-20-6-4-19(5-7-20)22(28)26-21(23(29)27-8-2-1-3-9-27)24-13-16-10-17(14-24)12-18(11-16)15-24/h4-7,16-18,21H,1-3,8-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXVZXGBPLOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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